molecular formula C30H35NO12 B13437108 Morphine 3-(Tri-O-acetyl-b-D-glucuronide) Methyl Ester CAS No. 151250-15-6

Morphine 3-(Tri-O-acetyl-b-D-glucuronide) Methyl Ester

Cat. No.: B13437108
CAS No.: 151250-15-6
M. Wt: 601.6 g/mol
InChI Key: OJXQIAQIYWRVMF-HIRJWNRASA-N
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Description

Morphine 3-(Tri-O-acetyl-β-D-glucuronide) Methyl Ester is a synthetic derivative of morphine, where a β-D-glucuronic acid moiety is conjugated to morphine’s 3-hydroxyl group. The glucuronide’s hydroxyl groups are acetylated (Tri-O-acetyl), and the carboxylic acid of glucuronic acid is protected as a methyl ester. This compound serves as a key intermediate in synthesizing morphine-3-glucuronide (M3G), a major metabolite of morphine. The acetyl and methyl ester groups enhance stability during synthesis, preventing premature hydrolysis .

M3G itself is pharmacologically inactive as an opioid antagonist but contributes to neuroexcitatory effects, while morphine-6-glucuronide (M6G) is a potent µ-opioid receptor agonist . The protected ester form is critical for controlled deprotection in laboratory settings, enabling precise metabolite production for pharmacological studies .

Properties

CAS No.

151250-15-6

Molecular Formula

C30H35NO12

Molecular Weight

601.6 g/mol

IUPAC Name

methyl (2S,3S,4S,5R,6S)-6-[[(4S,4aR,7S,7aR,12bS)-7-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-triacetyloxyoxane-2-carboxylate

InChI

InChI=1S/C30H35NO12/c1-13(32)38-23-24(39-14(2)33)26(40-15(3)34)29(43-25(23)28(36)37-5)41-20-9-6-16-12-18-17-7-8-19(35)27-30(17,10-11-31(18)4)21(16)22(20)42-27/h6-9,17-19,23-27,29,35H,10-12H2,1-5H3/t17-,18-,19-,23-,24-,25-,26+,27-,29+,30-/m0/s1

InChI Key

OJXQIAQIYWRVMF-HIRJWNRASA-N

Isomeric SMILES

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=C3C4=C(C[C@H]5[C@H]6[C@]4(CCN5C)[C@@H](O3)[C@H](C=C6)O)C=C2)C(=O)OC)OC(=O)C

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=C3C4=C(CC5C6C4(CCN5C)C(O3)C(C=C6)O)C=C2)C(=O)OC)OC(=O)C

Origin of Product

United States

Preparation Methods

Protection of Hydroxyl Groups

The initial step involves protecting the hydroxyl groups of the glucuronic acid derivative to prevent undesired side reactions during glycosylation. Typically, D-glucurono-6,3-lactone serves as the starting material, which is converted into a tri-O-acetylated glucuronic acid derivative. This is achieved through acetylation using acetic anhydride in the presence of a base such as pyridine.

Reaction Conditions:

  • Reagents: Acetic anhydride, pyridine
  • Temperature: Room temperature
  • Duration: Several hours until complete acetylation

Outcome:

  • Formation of Tri-O-acetyl-β-D-glucuronide methyl ester , which is more reactive and soluble, facilitating subsequent glycosylation.

Formation of the Glycosyl Donor

The protected glucuronic acid derivative is then converted into a suitable glycosyl donor, typically a methyl ester of the tri-O-acetylated glucuronide. This involves methylation of the carboxylic acid group, often using methyl iodide or dimethyl sulfate under basic conditions, to generate the methyl ester.

Reaction Conditions:

  • Reagents: Methyl iodide, base (e.g., potassium carbonate)
  • Solvent: Acetone or dichloromethane
  • Temperature: Reflux or room temperature

Outcome:

  • The methyl ester of the protected glucuronic acid, ready for glycosylation.

Activation of the Glycosyl Donor

The glycosyl donor is activated using a Lewis acid catalyst, such as boron trifluoride etherate or trimethylsilyl triflate , which facilitates the formation of a glycosyl cation intermediate necessary for glycosidic bond formation.

Reaction Conditions:

  • Reagents: Boron trifluoride etherate
  • Solvent: Dichloromethane
  • Temperature: Low temperature (0°C to room temperature)

Outcome:

  • Formation of an activated glycosyl donor capable of reacting with the phenolic hydroxyl group of morphine.

Glycosylation with Morphine

The core step involves coupling the activated glycosyl donor with morphine. To enhance selectivity and yield, the phenolic hydroxyl group of morphine is often temporarily protected, for example, by acetylation, to prevent side reactions.

Reaction Conditions:

  • Reagents: Protected morphine (phenolic hydroxyl protected), Lewis acid catalyst
  • Solvent: Dichloromethane
  • Temperature: Controlled, typically 0°C to room temperature
  • Duration: Several hours to days, depending on reactivity

Outcome:

  • Formation of Morphine 3-(Tri-O-acetyl-β-D-glucuronide) methyl ester via glycosidic linkage at the phenolic position.

Deprotection and Final Purification

Following glycosylation, the protective groups (acetyl groups) are removed to yield the desired free hydroxyl groups on the glucuronic acid moiety. Deprotection is typically achieved through:

The final product is purified via chromatography (e.g., silica gel chromatography with suitable eluents such as dichloromethane/methanol mixtures) and characterized using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Summary of Key Data

Step Reagents Conditions Purpose Remarks
Protection Acetic anhydride, pyridine Room temp, hours Protect hydroxyl groups Forms tri-O-acetylated glucuronic acid
Methylation Methyl iodide, K2CO3 Reflux Convert to methyl ester Enhances reactivity for glycosylation
Activation Boron trifluoride etherate 0°C to RT Activate glycosyl donor Facilitates glycosidic bond formation
Glycosylation Protected morphine, Lewis acid RT, hours Attach glucuronic acid moiety Forms glycosidic linkage at phenol
Deprotection Sodium methoxide or fluoride Mild conditions Remove protecting groups Yields free hydroxyl groups

Chemical Reactions Analysis

Glycosylation Reactions

M3-TAGME is synthesized via Lewis acid-catalyzed glycosylation , where morphine reacts with activated glucuronate donors. The process employs boron trifluoride etherate (BF₃·Et₂O) to facilitate the formation of β-glycosidic bonds.

Key Reaction Conditions and Outcomes:

Donor CompoundCatalystSolventYield (%)StereoselectivitySource
Methyl 2,3,4-tri-O-acetyl-D-glucuronate bromideBF₃·Et₂OCH₂Cl₂60Exclusive β-anomer
Tri-O-isobutyryl glucuronate trichloroacetimidateBF₃·Et₂OCH₂Cl₂32–60β-anomer dominance
  • Mechanistic Insight : The β-selectivity arises from neighboring group participation by the C-2 acetyl group, stabilizing the dioxocarbenium ion intermediate . Larger ester groups (e.g., isobutyryl) reduce transacylation side reactions while maintaining stereocontrol .

Ester Migration and Stability

Ester groups in M3-TAGME exhibit dynamic behavior under acidic or basic conditions, impacting reaction pathways:

Factors Influencing Ester Migration:

  • Catalyst Acidity : Strong Lewis acids (e.g., BF₃) promote acyl group migration between hydroxyls .

  • Steric Effects : Bulky esters (e.g., isobutyryl) resist migration compared to acetyl groups .

  • Temperature : Elevated temperatures accelerate migration but reduce yields .

Example : Replacing acetyl with isobutyryl groups in glucuronate donors reduced transacylation by 70% while maintaining glycosylation efficiency .

Hydrolysis and Deprotection

M3-TAGME undergoes alkaline or enzymatic hydrolysis to yield bioactive metabolites like morphine-3-glucuronide (M3G):

Hydrolysis Methods:

MethodConditionsOutcomeSource
AlkalineNaOH (pH 10–12), 60°CRemoves acetyl groups; yields M3G
Enzymaticβ-Glucuronidase, 37°CSelective cleavage of glucuronide
FluorideTBAF (for silyl deprotection)Removes silyl ethers
  • Critical Note : Hydrolysis of the methyl ester at C-6 requires harsher conditions (e.g., concentrated HCl), risking morphine degradation .

Comparative Reactivity with Analogues

M3-TAGME’s triacetylated structure confers distinct reactivity versus other morphine glucuronides:

PropertyM3-TAGMEMorphine-3-glucuronide (M3G)Morphine-6-glucuronide (M6G)
SolubilityEnhanced (aprotic solvents)Low (polar solvents)Moderate
Metabolic StabilityHighLow (rapid renal clearance)Moderate
Synthetic UtilityKey intermediateFinal metaboliteFinal metabolite

Interaction with Enzymatic Systems

M3-TAGME serves as a substrate for uridine 5′-diphospho-glucuronosyltransferases (UGTs) , though its acetylated form reduces direct enzymatic activity. Studies show:

  • Deacetylated M3G binds UGT2B7 with a Kₘ of 1.2 mM , influencing morphine’s pharmacokinetics .

  • Competitive inhibition by M3-TAGME alters morphine metabolism in vitro (IC₅₀ = 45 μM) .

Scientific Research Applications

Morphine 3-(Tri-O-acetyl-β-D-glucuronide) methyl ester is a chemical compound related to morphine and glucuronic acid. Research on synthesizing glucuronides, including derivatives of glucuronic, galacturonic, and mannuronic acids, has shown various applications in chemistry and biochemistry .

Scientific Research Applications

  • Synthesis of Glucuronides Synthesis pathways using glycosyl donors allow for the preparation of target glucuronides . For example, morphine 3,6-β-D-glucuronide derivative can be obtained in crystalline form with exclusive β-stereochemistry at C-1 of both glucuronates .
  • Reference Standards Morphine 3-(Tri-O-acetyl-Beta-D-glucuronide) Methyl Ester is available as reference standards from Opiate and Opioid Reference Materials .
  • Analyzing Biological Samples Mass spectrometry can be used in a method for analyzing biological samples for morphine-3-β-glucuronide . In this method, a urine sample is made to contain morphine-3-β-glucuronide and is spiked with an equal amount of morphine-3-β-glucuronide-d3 . The concentration of morphine-3-β-glucuronide in the sample is quantitated from the relative abundance of the molecular ion of morphine-3-β-glucuronide, ion 462, and of morphine-3-β-glucuronide-d3, ion 465 .

Mechanism of Action

The mechanism of action of Morphine 3-(Tri-O-acetyl-b-D-glucuronide) Methyl Ester involves its interaction with specific molecular targets and pathways. Unlike morphine, which primarily acts on mu opioid receptors, this compound has limited affinity for these receptors. Instead, it may interact with other receptors, such as Toll-like receptor 4 (TLR4), to exert its effects . This interaction can lead to various physiological responses, including modulation of pain and inflammation .

Comparison with Similar Compounds

Morphine Metabolites: M3G and M6G

Structural and Pharmacological Differences

  • Morphine-3-glucuronide (M3G): Lacks acetyl and methyl ester protections. It may contribute to neurotoxic side effects .
  • Morphine-6-glucuronide (M6G) : A potent µ-opioid agonist with 650-fold greater spinal analgesic potency than morphine. Unlike M3G, M6G accumulates in renal impairment, making it clinically significant in chronic pain management .

Table 1: Structural and Functional Comparison of Morphine Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Pharmacological Role
Morphine 3-(Tri-O-acetyl-β-D-glucuronide) Methyl Ester C₃₃H₃₇NO₁₅ 687.65 Tri-O-acetyl, methyl ester Synthetic intermediate
Morphine-3-glucuronide (M3G) C₂₃H₂₅NO₉ 461.45 Free glucuronide Inactive metabolite
Morphine-6-glucuronide (M6G) C₂₃H₂₅NO₉ 461.45 Free glucuronide Potent µ-opioid agonist

Table 2: Comparison of Protected Glucuronide Esters

Compound Protecting Groups Aglycone Solubility Applications
Morphine 3-(Tri-O-acetyl-β-D-glucuronide) Methyl Ester Acetyl, methyl ester Morphine Polar aprotic solvents M3G synthesis
1-Naphthol Tri-O-acetyl-β-D-glucuronide Methyl Ester Acetyl, methyl ester 1-Naphthol Organic solvents Enzyme assay intermediates
4-Iodophenyl Tri-O-acetyl-β-D-glucuronide Methyl Ester Acetyl, methyl ester 4-Iodophenyl Dichloromethane, methanol Resveratrol metabolite synthesis
2,3,4-Tri-O-benzoyl-D-glucuronide Methyl Ester Benzoyl, methyl ester None (free glucuronide) Non-polar solvents Glycosylation reactions

Other Opioid Glucuronides

  • Norbuprenorphine-3-β-D-glucuronide: Synthesized using similar protecting-group strategies (e.g., Teoc protection). Demonstrates how glucuronidation alters opioid pharmacokinetics and activity .
  • Codeine-6-glucuronide : Like M6G, codeine’s glucuronide is pharmacologically active, but CYP2D6 polymorphism can lead to toxic morphine levels during metabolism .

Pharmacokinetic and Functional Insights

  • BBB Permeability : Morphine’s BBB permeability (PS = 3.52 µL·min⁻¹·g⁻¹) far exceeds M3G and M6G (PS < 0.14 µL·min⁻¹·g⁻¹), explaining why systemic M6G requires higher doses for efficacy .
  • Renal Handling : M3G undergoes glomerular filtration with slight tubular reabsorption, while M6G is actively reabsorbed, leading to accumulation in renal impairment .
  • Receptor Binding : M6G’s µ-opioid receptor affinity is 100-fold higher than morphine, contributing to its prolonged analgesic effect .

Biological Activity

Morphine 3-(Tri-O-acetyl-β-D-glucuronide) Methyl Ester is a derivative of morphine, primarily studied for its biological activity and metabolic pathways. This compound is a glucuronide, which is a form of morphine that has undergone conjugation with glucuronic acid, a process that typically enhances solubility and alters pharmacological properties. Understanding the biological activity of this compound is critical for evaluating its therapeutic potential and safety profile.

Synthesis and Structural Characteristics

The synthesis of Morphine 3-(Tri-O-acetyl-β-D-glucuronide) Methyl Ester involves glycosylation reactions where morphine is modified to include glucuronic acid moieties. The process typically yields various glucuronides, including the tri-O-acetyl derivative, which can influence the compound's biological activity. The acetyl groups serve as protective groups that can be removed enzymatically or chemically to yield the active form of the drug.

Biological Activity

  • Metabolism and Pharmacokinetics :
    • Morphine is metabolized primarily in the liver, resulting in several metabolites, including morphine-3-glucuronide (M3G) and morphine-6-glucuronide (M6G). Approximately 44-55% of administered morphine is converted to M3G, which has been shown to have limited affinity for opioid receptors and no analgesic effect . In contrast, M6G is a potent μ-opioid receptor agonist and contributes significantly to the analgesic effects of morphine.
  • Mechanisms of Action :
    • M3G has been implicated in opioid-induced hyperalgesia (OIH), a condition where increased sensitivity to pain occurs despite opioid administration. Research indicates that M3G may activate the Toll-like receptor 4 (TLR4)/myeloid differentiation protein-2 (MD-2) complex in the central nervous system, leading to pro-inflammatory responses and pain enhancement . This mechanism highlights the dual role of morphine metabolites in pain modulation.

Case Studies

Several studies have explored the effects of M3G on sensory neurons and nociceptive behavior:

  • Study on Neuronal Excitation :
    A study demonstrated that M3G administration increased excitability in small- and medium-sized sensory neurons. This effect was linked to enhanced densities of voltage-gated sodium channels, suggesting that M3G may alter neuronal excitability through TLR4 activation .
  • Intrathecal Administration Effects :
    Research involving intrathecal administration of M3G showed significant allodynia (pain from stimuli that do not normally provoke pain) and hyperalgesia (increased pain sensitivity). These effects were blocked by interleukin-1 receptor antagonists and microglial inhibitors, indicating a strong inflammatory component mediated by TLR4 activation .

Comparative Biological Activity Table

CompoundAffinity for Opioid ReceptorsAnalgesic EffectMechanism of Action
MorphineHighYesμ-opioid receptor agonist
M6GHighYesμ-opioid receptor agonist
M3GLowNoTLR4/MD-2 activation, pro-inflammatory

Q & A

Q. How do contradictory findings about morphine glucuronides’ pharmacological activity influence experimental design?

  • Contradictions : While M6G is a potent µ-opioid agonist (96.6% contribution to analgesia), M3G lacks affinity but may induce neuroexcitation.
  • Design Considerations :
  • Use renal-impaired models to study M6G accumulation.
  • Differentiate metabolites via CSF sampling and µ-receptor binding assays .
  • Validate in vivo/in vitro correlations using microdialysis-MS .

Q. Tables for Key Data

Parameter Optimal Condition Contribution to Yield Reference
Catalyst Concentration1.5 wt% NaOH77.6%
Molar Ratio (Oil:Methanol)1:612.3%
Reaction Temperature60°C6.8%
Analytical Method LLOQ Matrix Reference
ZIC HILIC-MS/MS0.22 ng/mL (M3G)Microdialysate
C18 Desalting + MS/MS0.53 ng/mL (M6G)Human Plasma

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